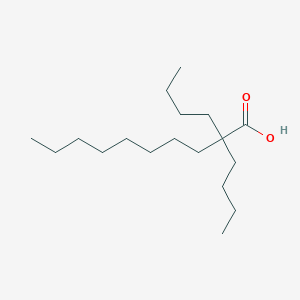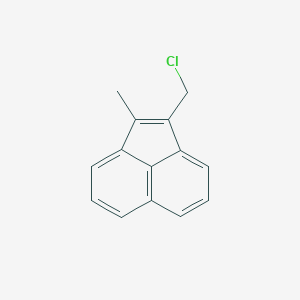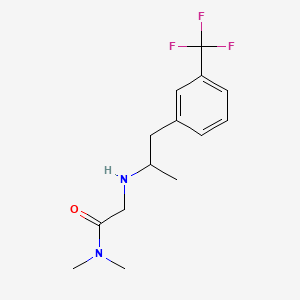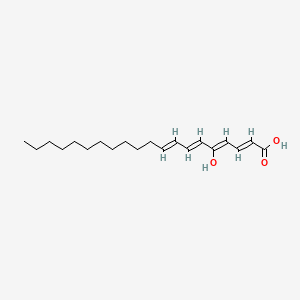
Eicosatetraenoic acid, 5-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosatetraenoic acid, 5-hydroxy- is a metabolite of arachidonic acid, classified as an eicosanoid. It is produced by various cell types in humans and other animals. This compound plays a significant role in the regulation of inflammatory and immune responses. It is also involved in various physiological processes, including the promotion of cancer cell growth, bone resorption, and hormone secretion .
準備方法
Synthetic Routes and Reaction Conditions: Eicosatetraenoic acid, 5-hydroxy- is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase (ALOX5). The process involves the conversion of arachidonic acid to its hydroperoxide derivative, arachidonic acid 5-hydroperoxide, which is then rapidly converted to eicosatetraenoic acid, 5-hydroxy- by cellular peroxidases .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 5-hydroxy- typically involves the extraction and purification of arachidonic acid from natural sources, followed by enzymatic conversion using ALOX5. The process may also involve solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques to isolate and purify the compound .
化学反応の分析
Types of Reactions: Eicosatetraenoic acid, 5-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to 5-oxo-eicosatetraenoic acid by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ .
Common Reagents and Conditions:
Reduction: Cellular peroxidases are involved in the reduction of hydroperoxide derivatives to hydroxy derivatives.
Major Products:
5-Oxo-eicosatetraenoic acid: Formed by the oxidation of eicosatetraenoic acid, 5-hydroxy-.
Leukotriene A4: Formed through a series of enzymatic reactions involving ALOX5.
科学的研究の応用
Eicosatetraenoic acid, 5-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential in treating inflammatory diseases, asthma, and certain types of cancer
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
作用機序
Eicosatetraenoic acid, 5-hydroxy- exerts its effects through the activation of specific receptors and signaling pathways. It is metabolized to 5-oxo-eicosatetraenoic acid, which binds to the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines. The activation of the OXE receptor leads to proinflammatory responses, cell survival, and proliferation .
類似化合物との比較
Leukotriene B4: Another metabolite of arachidonic acid with similar proinflammatory properties.
12-Hydroxy-eicosatetraenoic acid: Involved in the regulation of platelet aggregation and vascular permeability.
15-Hydroxy-eicosatetraenoic acid: Plays a role in the modulation of immune responses and inflammation.
Uniqueness: Eicosatetraenoic acid, 5-hydroxy- is unique due to its specific role in the formation of 5-oxo-eicosatetraenoic acid and its potent proinflammatory effects. It is also distinct in its ability to promote cancer cell growth and bone resorption, making it a critical compound in both physiological and pathological processes .
特性
CAS番号 |
73179-98-3 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC名 |
(2E,4Z,6E,8E)-5-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h12-18,21H,2-11H2,1H3,(H,22,23)/b13-12+,16-14+,18-15+,19-17- |
InChIキー |
IGRQPYZQPLBSAP-DQVHGTJVSA-N |
異性体SMILES |
CCCCCCCCCCC/C=C/C=C/C(=C/C=C/C(=O)O)/O |
正規SMILES |
CCCCCCCCCCCC=CC=CC(=CC=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


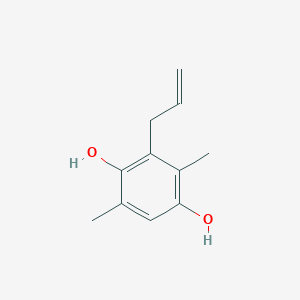

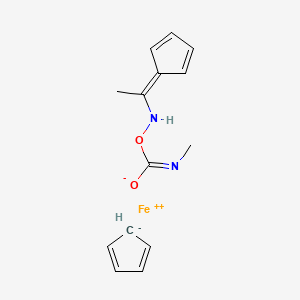
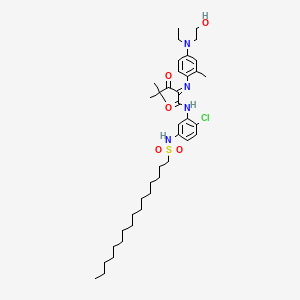
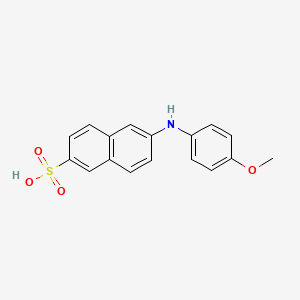
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
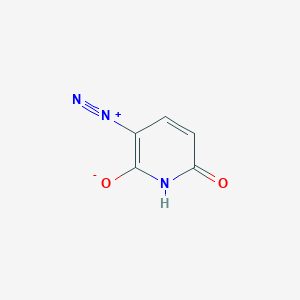
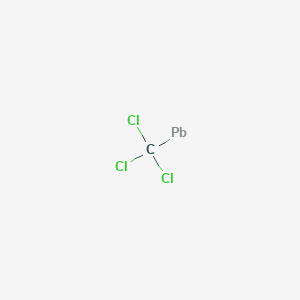
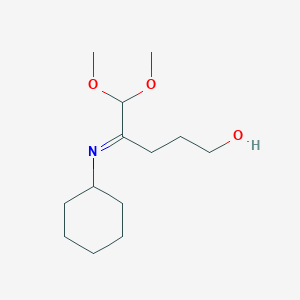
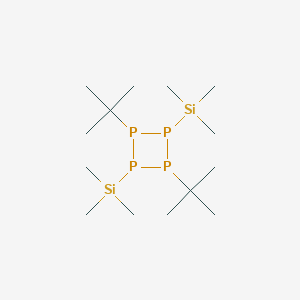
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
